2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide
Description
This compound is a benzamide derivative featuring a 4-nitrobenzoyl core substituted with a chlorine atom at the 2-position and a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl group at the para position of the aniline moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (chloro, nitro) and the sulfonamide-like thiazinan ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-16-11-14(21(23)24)7-8-15(16)17(22)19-12-3-5-13(6-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHLRNADXZRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Thiazinan Ring: The thiazinan ring is formed through a cyclization reaction involving appropriate sulfur-containing reagents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. The compound can undergo oxidation to form sulfone derivatives or reduction to yield thiazinan compounds with fewer oxygen atoms.
Biology
Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For instance, compounds derived from similar thiazolidine structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Medicine
The medicinal applications of this compound are particularly noteworthy. Ongoing research is focused on exploring its potential as a therapeutic agent for treating infections and cancer. Molecular docking studies have been utilized to understand the binding interactions of this compound with specific biological targets, indicating its potential role in drug development .
| Activity Type | Test Organism/Cell Line | Results |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition observed |
| Anticancer | MCF7 (breast cancer cell line) | Induced apoptosis in treated cells |
Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazolidine derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited comparable or superior activity compared to standard antibiotics like penicillin .
- Anticancer Activity : Another research effort focused on the anticancer effects of thiazolidine derivatives on breast cancer cell lines. The findings revealed that certain derivatives had selective cytotoxic effects on cancer cells while sparing normal cells, suggesting potential for therapeutic use .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Class
The compound belongs to a broader class of substituted benzamides, many of which exhibit pharmacological or material science applications. Key analogues include:
Key Structural Differences and Implications:
- Thiazinan vs. Thiazole Rings : The 1,1-dioxothiazinan moiety introduces a sulfone group, increasing polarity and hydrogen-bonding capacity relative to thiazole-based derivatives. This may affect solubility and target binding (e.g., in enzyme inhibition) .
Physicochemical Properties
- Solubility : The nitro and sulfone groups likely render the compound less lipophilic than methyl- or methoxy-substituted benzamides (e.g., logP ~2.5 estimated vs. ~3.2 for 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide) .
- Thermal Stability : Sulfone-containing compounds generally exhibit higher decomposition temperatures (>200°C) compared to thioether analogues .
Biological Activity
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a thiazinan ring and a nitrobenzamide moiety, which are known to contribute to various biological effects.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 364.85 g/mol. The presence of the chloro group and the nitro group on the benzene ring enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with target enzymes, potentially inhibiting their activity. The thiazinan ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Biological Activities
Research indicates that derivatives of benzamide compounds exhibit a range of biological activities including:
- Antidiabetic Effects : Similar compounds have demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. For instance, studies have shown that certain nitrobenzamide derivatives can effectively lower blood glucose levels by inhibiting these enzymes .
- Antimicrobial Properties : Compounds featuring sulfonamide groups are well-known for their antibacterial properties. The incorporation of a thiazinan structure may enhance this effect due to its unique interactions with bacterial enzymes .
- Anticancer Potential : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferative signals.
Antidiabetic Activity
A study focused on the synthesis and evaluation of various nitrobenzamide derivatives highlighted the efficacy of compounds similar to this compound against α-glucosidase. The most active compound from this series showed an IC50 value of 10.75 ± 0.52 μM, indicating potent inhibitory activity compared to standard drugs like acarbose (IC50 = 39.48 ± 0.80 μM) .
Antimicrobial Activity
Another study evaluated the antibacterial activity of sulfonamide-containing compounds against various bacterial strains. Results indicated that these compounds exhibited significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antidiabetic Activity (IC50 μM) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | TBD | Moderate | Potential |
| Nitrobenzamide Derivative A | 10.75 ± 0.52 | High | Moderate |
| Sulfonamide Compound B | TBD | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide?
- Methodology : The compound can be synthesized via a two-step approach:
Nitrobenzamide Formation : React 4-nitrobenzoyl chloride with 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline in anhydrous dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base to facilitate amide coupling. Reflux conditions (2–4 hours) ensure high yields .
Chlorination : Introduce the chloro substituent at the 2-position via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled temperature (0–25°C) .
- Validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR .
Q. How can spectroscopic techniques (NMR, UV-Vis) be optimized to characterize this compound?
- NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to resolve aromatic proton splitting patterns. For nitro and sulfonyl groups, observe deshielding effects at δ 8.2–8.5 ppm (aromatic protons) and δ 3.2–3.5 ppm (thiazinan methylene groups) .
- UV-Vis : Analyze λmax in methanol (250–300 nm) to confirm π→π* transitions in the nitrobenzamide and thiazinan moieties .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Use DMSO for stock solutions in biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent nitro-group reduction or sulfonyl hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via slow evaporation from DMSO/ethanol (1:3 v/v). Use SHELX-2018 for structure refinement, focusing on the thiazinan ring conformation (chair vs. boat) and nitro-group planarity .
- Data Interpretation : Validate bond lengths (e.g., C–S in sulfonyl: ~1.76 Å) and angles using CCDC databases. Discrepancies >0.05 Å may indicate polymorphism .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Optimization :
- In vitro : Use standardized cell lines (e.g., HEK293) with ATP-based viability assays (e.g., CellTiter-Glo®) to minimize batch variability .
- Target Engagement : Confirm enzyme inhibition (e.g., acps-pptase) via SPR or ITC to correlate bioactivity with structural features .
Q. How can computational modeling predict the compound’s ADME properties?
- LogP Calculation : Use Schrödinger’s QikProp to estimate logP (~3.2), indicating moderate lipophilicity. Adjust substituents (e.g., trifluoromethyl) to enhance metabolic stability .
- CYP450 Metabolism : Screen with recombinant CYP3A4/2C9 isoforms (via LC-MS) to identify major oxidative metabolites (e.g., nitro-reduction products) .
Q. What mechanistic insights explain its activity against bacterial targets?
- Mode of Action : The sulfonyl group disrupts bacterial membrane integrity, while the nitrobenzamide moiety inhibits DNA gyrase. Synergy studies (FIC index <0.5) with fluoroquinolones suggest combinatory potential .
- Resistance Mitigation : Use checkerboard assays to evaluate efflux pump inhibitors (e.g., PAβN) against multidrug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
